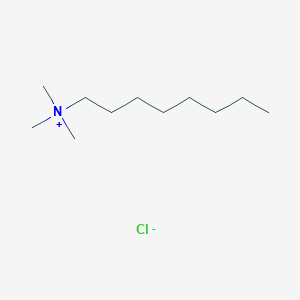
Cloruro de octiltrimetilamonio
Descripción general
Descripción
Octyltrimethylammonium chloride, also known as Trimethyloctylammonium chloride (TOMAC), is a cationic surfactant . It has a linear formula of CH3(CH2)7N(CH3)3(Cl) and a molecular weight of 207.78 . It is used as a phase transfer catalyst and is widely used as a lysing reagent in pharmaceutical and clinical diagnostic kits . It’s also used as an emulsifier, germicide and disinfectant, antistatic agent, etc., in the biotechnology industry and electronics field .
Synthesis Analysis
TOMAC has been used in the synthesis of FER zeolite nanosheets (named SCM-37) by using octyltrimethylammonium chloride (OTMAC) and 4-dimethylaminopyridine (4-DMAP) as dual organic templates . The effects of synthesis parameters, including the initial molar ratio of SiO2/Al2O3, crystallization temperature, and time were investigated .Molecular Structure Analysis
The molecular structure of TOMAC is CH3(CH2)7N(CH3)3(Cl) . The arrangement model of octyltrimethylammonium cations (OTAC+) within the kaolinite interlayer space was found to be independent of reaction temperature . The alkyl chains adopted a similar rigid paraffin-bilayer arrangement with different tilted angles .Physical and Chemical Properties Analysis
TOMAC is a crystal with a molecular weight of 207.78 . It has a purity/analysis method of >98.0% (T) .Aplicaciones Científicas De Investigación
Cloruro de octiltrimetilamonio: Un análisis exhaustivo de las aplicaciones de investigación científica
Separación de compuestos de silicio: El this compound (TOMAC) se utiliza como un tensioactivo catiónico en el método de flotación para separar el carburo de silicio (SiC) del dióxido de silicio molido (SiO2). Esta aplicación aprovecha las propiedades tensioactivas de TOMAC para mejorar la eficiencia de los procesos de separación de materiales .
Preparación de organosilicatos porosos: TOMAC sirve como agente director de la estructura en la síntesis de organosilicatos porosos. Usando 1,2-bis(trimetoxisilicil)etano como precursor de sílice, TOMAC ayuda a crear materiales con estructuras de poros específicas, que son valiosas en diversas aplicaciones de catálisis y filtración .
Intercalación en minerales arcillosos: La investigación ha explorado la intercalación de this compound en caolinita, un tipo de mineral arcilloso. Los complejos resultantes exhiben propiedades estructurales, comportamientos térmicos y morfologías únicas, que se estudian utilizando técnicas como la difracción de rayos X y la microscopía electrónica de barrido .
Caracterización termodinámica: Las propiedades termodinámicas del compuesto, como las densidades, las capacidades caloríficas y las entalpías de dilución, se han medido para comprender su comportamiento en soluciones acuosas. Estos estudios proporcionan información sobre las interacciones moleculares y la energética de TOMAC en diferentes concentraciones .
Síntesis de zeolitas: El this compound se ha utilizado para sintetizar zeolitas tipo MTT. Su estructura molecular es propicia para dirigir la formación de canales rectos unidimensionales dentro de la zeolita, lo que la convierte en un valioso agente orgánico director de la estructura (OSDA) para crear marcos específicos de zeolita .
Safety and Hazards
Direcciones Futuras
Mecanismo De Acción
Target of Action
Octyltrimethylammonium chloride is primarily used as a cationic surfactant . Its primary targets are typically inorganic materials, such as silicon carbide (SiC) and silica (SiO2). It is used to separate SiC from ground SiO2 by flotation method .
Mode of Action
The compound interacts with its targets through a process known as intercalation . This involves the insertion of octyltrimethylammonium cations (OTAC+) into the interlayer spaces of the target material . The alkyl chains of the compound adopt a rigid paraffin-bilayer arrangement within these spaces .
Pharmacokinetics
Its properties such as densities, heat capacities, enthalpies of dilution, and osmotic coefficients have been measured as functions of concentration . These properties can influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
The intercalation of octyltrimethylammonium chloride into target materials can lead to changes in their physical and chemical properties . For example, it can increase the number of gauche conformers and the packing density of the target material . This can improve the thermal stability and hydrophobicity of the material .
Action Environment
The action of octyltrimethylammonium chloride is influenced by environmental factors such as temperature . For instance, increasing the temperature can promote the transformation from platy layers to nanoscrolls in the target material . Further increase in temperature can decrease the yield of nanoscrolls .
Análisis Bioquímico
Biochemical Properties
It is known to be a cationic surfactant . This means it can interact with various biomolecules, particularly those with negatively charged groups. The nature of these interactions is largely dependent on the specific biomolecules involved and the conditions under which the interactions occur .
Cellular Effects
As a surfactant, it could potentially influence cell function by interacting with cell membranes or other cellular components
Molecular Mechanism
As a surfactant, it likely exerts its effects at the molecular level through interactions with biomolecules . These interactions could potentially lead to changes in gene expression, enzyme activity, and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that the arrangement model of Octyltrimethylammonium cations within the kaolinite interlayer space is independent of reaction temperature
Dosage Effects in Animal Models
It has been suggested that synthesized materials behave as copper antagonists and have the ability to inhibit its toxicological effects
Metabolic Pathways
As a surfactant, it could potentially interact with various enzymes and cofactors
Transport and Distribution
As a surfactant, it could potentially interact with various transporters or binding proteins
Subcellular Localization
As a surfactant, it could potentially be localized to specific compartments or organelles based on its interactions with other cellular components
Propiedades
IUPAC Name |
trimethyl(octyl)azanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H26N.ClH/c1-5-6-7-8-9-10-11-12(2,3)4;/h5-11H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZSPJRLCJSOED-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC[N+](C)(C)C.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H26ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
15461-38-8 (Parent) | |
| Record name | Caprylyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID90905939 | |
| Record name | N,N,N-Trimethyloctan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10108-86-8 | |
| Record name | Caprylyltrimethylammonium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010108868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N,N,N-Trimethyloctan-1-aminium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90905939 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-Trimethyl-1-octanamonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CAPRYLYLTRIMETHYLAMMONIUM CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VU3D41H988 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



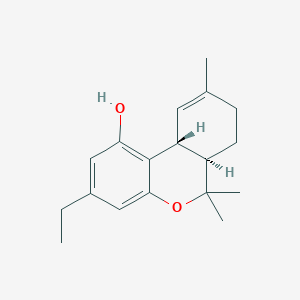


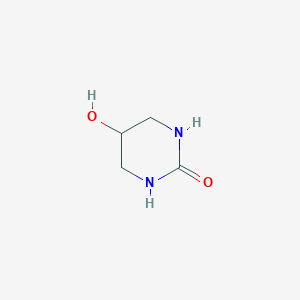


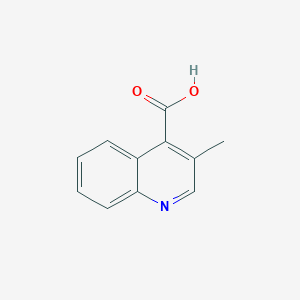


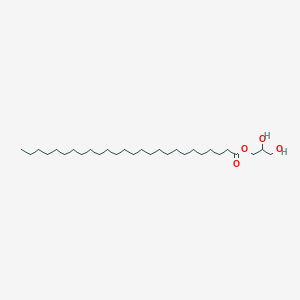

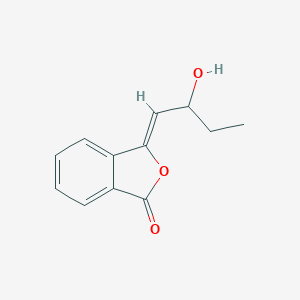
![Sodium p-[(2,4-diaminophenyl)azo]benzenesulphonate](/img/structure/B157711.png)
